molecular formula C17H14Cl2N4S B4835700 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea

Cat. No. B4835700
M. Wt: 377.3 g/mol
InChI Key: DIHKHZZSUFIVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea is a compound that belongs to the class of pyrazolylthiourea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The exact molecular mechanism of action may vary depending on the specific target and the concentration of the compound.
Biochemical and Physiological Effects:
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has been shown to exert various biochemical and physiological effects in vitro and in vivo. These effects include inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress, and suppression of inflammation. The exact mechanism and magnitude of these effects may depend on the specific experimental conditions and the concentration of the compound.

Advantages and Limitations for Lab Experiments

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it can be obtained in high purity and yield. Moreover, this compound has been extensively studied for its biological activities, and its mechanism of action is well characterized. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may exhibit low solubility or stability under certain experimental conditions, and its biological effects may depend on the specific cell line or animal model used.

Future Directions

There are several future directions for the study of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea. One potential direction is to further investigate the mechanism of action of this compound and its molecular targets. This may involve the use of advanced biochemical and biophysical techniques, such as X-ray crystallography and NMR spectroscopy. Another potential direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer, infectious diseases, and inflammatory disorders. This may involve the use of in vitro and in vivo models to evaluate the efficacy and safety of this compound. Finally, there is a need for the development of more efficient and scalable synthesis methods for this compound, which may facilitate its use in various scientific fields.

Scientific Research Applications

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antimicrobial, and antifungal activities. In biochemistry, this compound has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been tested for its potential to modulate various physiological processes, including inflammation, oxidative stress, and apoptosis.

properties

IUPAC Name

1-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4S/c18-14-9-5-4-6-12(14)10-23-11-15(19)16(22-23)21-17(24)20-13-7-2-1-3-8-13/h1-9,11H,10H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKHZZSUFIVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea
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N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea
Reactant of Route 3
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea
Reactant of Route 4
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea
Reactant of Route 5
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea
Reactant of Route 6
N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.